molecular formula C19H18FNO3 B214547 3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B214547
M. Wt: 327.3 g/mol
InChI Key: OIVAFVNJYCWXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the reaction of 4-fluorophenacyl bromide with an appropriate indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its indole scaffold, which imparts a wide range of biological activities. Its fluorophenyl group enhances its binding affinity to various receptors, making it a valuable compound for drug development and research .

Properties

Molecular Formula

C19H18FNO3

Molecular Weight

327.3 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C19H18FNO3/c1-12(2)21-16-6-4-3-5-15(16)19(24,18(21)23)11-17(22)13-7-9-14(20)10-8-13/h3-10,12,24H,11H2,1-2H3

InChI Key

OIVAFVNJYCWXSG-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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